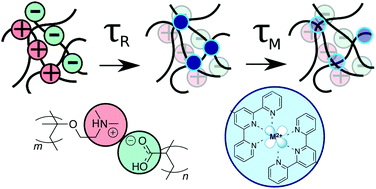Complex coacervation and metal–ligand bonding as synergistic design elements for aqueous viscoelastic materials†
Soft Matter Pub Date: 2021-03-03 DOI: 10.1039/D0SM02236E
Abstract
The application of complex coacervates in promising areas such as coatings and surgical glues requires a tight control of their viscous and elastic behaviour, and a keen understanding of the corresponding microscopic mechanisms. While the viscous, or dissipative, aspect is crucial at pre-setting times and in preventing detachment, elasticity at long waiting times and low strain rates is crucial to sustain a load-bearing joints. The independent tailoring of dissipative and elastic properties proves to be a major challenge that can not be addressed adequately by the complex coacervate motif by itself. We propose a versatile model of complex coacervates with customizable rheological fates by functionalization of polyelectrolytes with terpyridines, which provide transient crosslinks through complexation with metals. We show that the rheology of the hybrid complexes shows distinct footprints of both metal–ligand and coacervate dynamics, the former as a contribution very close to pure Maxwell viscoelasticity, the latter approaching a sticky Rouse fluid. Strikingly, when the contribution of metal–ligand bonds is dominant at long times, the relaxation of the overall complex is much slower than either the “native” coacervate relaxation time or the dissociation time of a comparable non-coacervate polyelectrolyte–metal–ligand complex. We recognize this slowing-down of transient bonds as a synergistic effect that has important implications for the use of complementary transient bonding in coacervate complexes.


Recommended Literature
- [1] Covalent organic framework-based lamellar membranes for water desalination applications
- [2] One-pot synthesis of hetero[6]rotaxane bearing three different kinds of macrocycle through a self-sorting process†
- [3] Quantitative and qualitative sensing techniques for biogenic volatile organic compounds and their oxidation products
- [4] Back cover
- [5] Back cover
- [6] High-fidelity imaging of intracellular microRNA via a bioorthogonal nanoprobe†
- [7] Large perpendicular magnetic anisotropy of transition metal dimers driven by polarization switching of a two-dimensional ferroelectric In2Se3 substrate†
- [8] Controlling the aqueous growth of urea crystals with different growth inhibitors: a molecular-scale study
- [9] Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature†
- [10] A pH dependent transport and back transport of americium(iii) through the cellulose triacetate composite polymer membrane of cyanex-301 and TBP: role of H-bonding interactions










